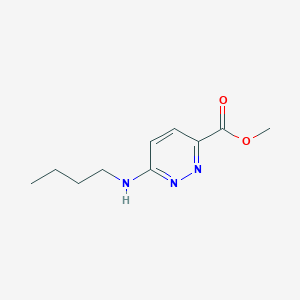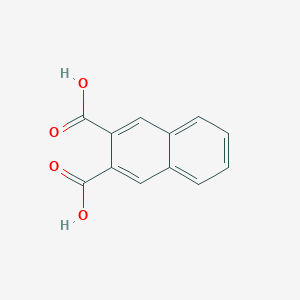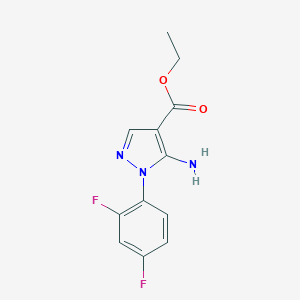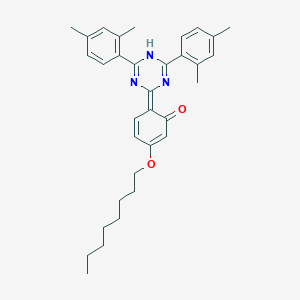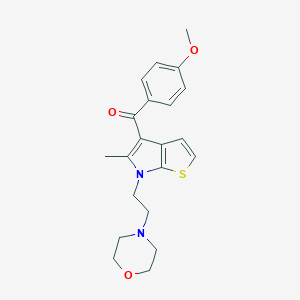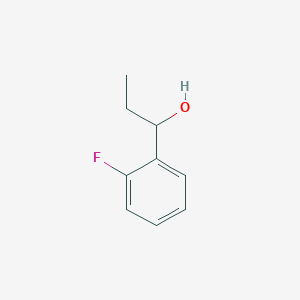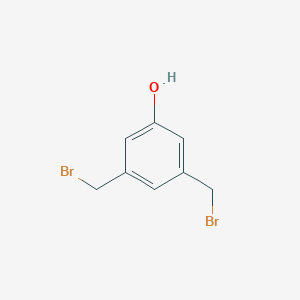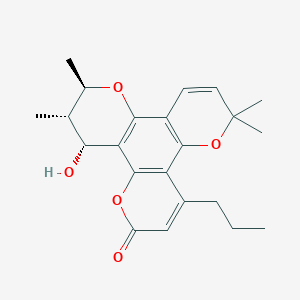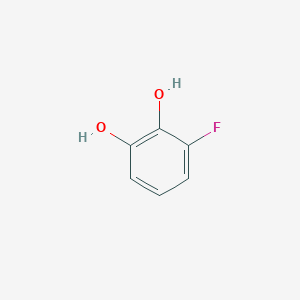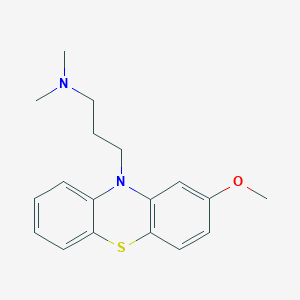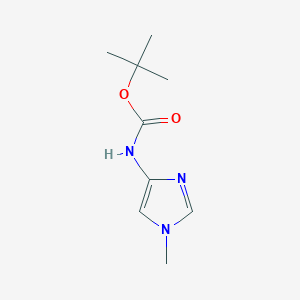
tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Another study reports the synthesis of a tert-butyl carbamate derivative as an intermediate of the natural product jaspine B, synthesized from L-Serine through several steps including esterification, Boc protection, and Corey-Fuchs reaction . Additionally, tert-butyl carbamate derivatives have been synthesized as intermediates for biotin and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The papers provide insights into the structural aspects of related compounds. For example, the bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate a strong interaction between the sulfonyl group and the thiadiazole ring . The crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined by X-ray diffraction, revealing a non-planar conformation and intermolecular hydrogen bonding10.
Chemical Reactions Analysis
The reactivity of tert-butyl carbamate derivatives is highlighted in several studies. N-tert-Butyl-1,2-diaminoethane, a related compound, reacts with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt and can form a hydroxyalkyl-substituted imidazolinium salt . The papers also describe various chemical transformations of tert-butyl carbamate derivatives, such as acylation, nucleophilic substitution, and reduction, which are important for the synthesis of biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, but they do provide information on related compounds. For instance, the thermal analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined by DSC and TGA, indicating its stability and decomposition pattern10. The solubility, melting points, and other physical properties can be inferred based on the functional groups present in the molecule and their interactions.
Wissenschaftliche Forschungsanwendungen
Interplay of Strong and Weak Hydrogen Bonds
One of the key scientific applications of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate derivatives is in the study of hydrogen bonds. Das et al. (2016) synthesized two carbamate derivatives and analyzed their molecular environments using Hirshfeld surfaces and 2D fingerprint plots. The research highlighted how these molecules, connected through hydrogen bonds, can form motifs in structures with multiple molecules in the asymmetric unit, indicating their potential in crystallography and molecular design (Das et al., 2016).
Synthesis and Antibacterial Activity
A study by Prasad (2021) explored the synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, including tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate. This research is significant in developing new compounds with potential antibacterial activity, illustrating the compound's relevance in pharmaceutical chemistry (Prasad, 2021).
Role in Asymmetric Synthesis
Heier et al. (1996) used tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate in the asymmetric synthesis of a dopamine agonist. This study demonstrates the compound's utility in synthesizing complex molecules, particularly those relevant in treating neurological disorders like Parkinson's disease (Heier et al., 1996).
Catalysis and Polymerization Studies
In the field of catalysis and polymerization, Yankey et al. (2014) conducted a study involving tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate derivatives. They synthesized iron complexes and used them as pre-catalysts for the oligomerization and polymerization of ethylene. This research underscores the compound's potential in industrial chemistry and material science (Yankey et al., 2014).
Synthesis of Spirocyclopropanated Analogues
Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a derivative of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, in the synthesis of spirocyclopropanated analogues of insecticides. This highlights the compound's role in synthesizing agriculturally important chemicals (Brackmann et al., 2005).
Eigenschaften
IUPAC Name |
tert-butyl N-(1-methylimidazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-12(4)6-10-7/h5-6H,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTWEANCDMUEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



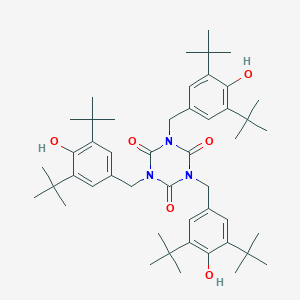
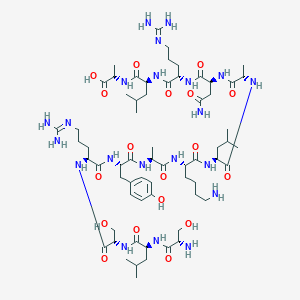
![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
